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Compound of Interest

Compound Name: (Z2)-Entacapone

Cat. No.: B1234103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of (Z)-
Entacapone. As (Z)-Entacapone is the geometric isomer and a metabolite of Entacapone (the
(E)-isomer), and constitutes a minor component, the majority of the available toxicological data
pertains to the (E)-isomer. Regulatory assessments have considered the toxicological profile of
both isomers to be similar, particularly in terms of acute toxicity. This document summarizes the
key findings from preclinical safety studies, details the experimental protocols for these studies,
and provides visualizations of relevant pathways and workflows.

Quantitative Toxicology Data

The following tables summarize the quantitative data from preclinical toxicology studies of
Entacapone. These findings are considered representative for the safety assessment of (Z)-
Entacapone.

Table 1: Acute Toxicity
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Route of
. . . LD50 Observed
Species Administrat  Vehicle Reference
. (mglkg) Effects
ion

Transient
symptomolog

Mouse Oral Not Specified > 2000 y, no long- [1]
term

changes.

Transient
symptomolog

Rat Oral Not Specified > 2000 y, no long- [1]
term

changes.

The acute toxicity of the (Z)-isomer is reported to be similar to that of the (E)-isomer and is
considered low.[1]

Table 2: Repeated Dose Toxicity
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Species Duration

Route

Dose
Levels
(mglkg/da
y)

NOAEL
(mgl/kg/da
y)

Key
Findings

Referenc
e

Rat 28-day

Oral

Up to 600

Hyaline
bodies in
the kidneys
of male
rats at the
highest
dose.

[1]

Rat 13-week

Oral

Not
Specified

65

Slight
anemia in
high-dose

groups.

[1]

Rat 52-week

Oral

Up to 400

90

Increased
incidence
of chronic
progressiv
e
nephropath
y and
chronic
myocarditis
in males at
the highest
dose.

[1]

Dog 13-week

Oral

Not
Specified

45

Slight
anemiain
high-dose

groups.

[1]

Dog 52-week

Oral

Not
Specified

80

Slight
anemia in
high-dose

groups;

[1]
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dark-
colored
feces and
yellow-
orange

urine.

Dose

Table 3: Carcinogenicity
Key

Species Duration Route Levels L Reference
Findings
(mglkgl/day)

Increased
number of
adenomas
and
carcinomas in
the kidneys of
males,

Rat 104-week Oral Up to 400 related to the [1]
male rat-
specific
protein a2u-
globulin,
which is not
found in

humans.

Table 4: Reproductive and Developmental Toxicity
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Species Study Type Route

Dose
Levels
(mglkgl/day)

Key
Findings

Reference

) Embryo-fetal
Rabbit Oral

Development

Not Specified

Decreased
fetal weight
and a slightly
delayed bone
development
at systemic
exposure
levels within
the
therapeutic
range. Both
levodopa and
combinations
of carbidopa
and levodopa
have caused
visceral and
skeletal
malformation

s in rabbits.

Experimental Protocols

The following are detailed methodologies for key preclinical toxicology experiments, based on

OECD guidelines, which are standard for regulatory submissions.

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

o Test System: Typically, young adult female rats are used. A total of five animals are normally

used for each dose level investigated.[3][4]

e Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided
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ad libitum, except for a brief fasting period before dosing.[3][4]

e Dosing: The test substance is administered in a single dose by gavage. The initial dose is
selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting
study to identify a dose that produces some signs of toxicity without causing mortality.[3][4]

o Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral
changes at least once during the first 30 minutes, periodically during the first 24 hours, and
daily thereafter for a total of 14 days. Body weight is recorded weekly.[5]

o Pathology: At the end of the observation period, all animals are subjected to a gross
necropsy.[3][4]

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)

o Test System: Young, healthy adult rodents (preferably rats) are used. At least 10 males and
10 females are used in each dose group.[6][7]

e Housing and Feeding: Animals are housed under standard laboratory conditions. Diet and
water are provided ad libitum.[7]

» Dosing: The test substance is administered daily in graduated doses to several groups for 90
days. At least three dose levels and a control group are used. The route of administration is
typically oral (gavage, diet, or drinking water).[6][7]

o Observations: Daily clinical observations are performed. Body weight and food/water
consumption are recorded weekly. Ophthalmoscopy is performed before the study and at
termination. Hematology, clinical biochemistry, and urinalysis are conducted at termination.

[6]

o Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs
and tissues from all animals in the control and high-dose groups are examined
microscopically.

Carcinogenicity Studies (OECD 451)
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o Test System: Typically, rats or mice are used. Each dose group and the concurrent control
group should contain at least 50 animals of each sex.[8][9][10]

» Housing and Feeding: Standard housing and feeding conditions are maintained.[10]

e Dosing: The test substance is administered daily for a major portion of the animal's lifespan
(e.g., 24 months for rats). At least three dose levels plus a control are used. The route of
administration should be relevant to human exposure.[11]

» Observations: Animals are observed daily for clinical signs of toxicity and tumor
development. Body weight and food consumption are recorded regularly.[11]

o Pathology: A complete gross necropsy is performed on all animals. Histopathological
examination of all organs and tissues is conducted, with special attention to any lesions.[3][9]

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

o Test System: Cultured mammalian cells, such as L5178Y mouse lymphoma cells or CHO,
V79, or L5178Y cells for the HPRT test.[12][13]

e Procedure: Cells are exposed to the test substance, both with and without an exogenous
metabolic activation system (e.g., S9 fraction from rat liver), for a suitable period.[13] At least
four analyzable concentrations are used.[13]

o Endpoint Measurement: After exposure, cells are cultured to allow for the expression of
mutations. Mutant frequency is determined by seeding known numbers of cells in a medium
with a selective agent to detect mutant colonies and in a medium without the selective agent
to determine cloning efficiency.[12][13]

Reproduction/Developmental Toxicity Screening Test
(OECD 421)

o Test System: Typically, rats are used. Each group should start with at least 10 animals of
each sex.[14][15][16]

e Dosing: The test substance is administered in graduated doses to several groups of males
and females. Males are dosed for a minimum of four weeks, and females are dosed
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throughout the study (approximately 63 days).[15][16]

o Mating and Observations: Animals are mated. Females are allowed to litter and rear their
pups until at least day 13 post-partum. Observations include effects on mating performance,
fertility, pregnancy and parturition, and offspring survival and growth.[14][17]

o Pathology: A gross necropsy and histopathological examination of the reproductive organs
are performed on the parent animals.[15][16]
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Caption: Mechanism of action of Entacapone in inhibiting peripheral COMT.

Experimental Workflow: Carcinogenicity Study
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Caption: General workflow for a 2-year rodent carcinogenicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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